
N-(4-bromophenyl)-4-chloro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-chloro-2-nitrobenzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-chloro-2-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-2-nitroaniline.
Bromination: The 4-chloro-2-nitroaniline is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to produce 4-bromo-2-nitroaniline.
Amidation: Finally, 4-bromo-2-nitroaniline reacts with 4-bromobenzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong conditions, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 4-chloro-2-amino-N-(4-bromophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products depend on the extent of oxidation, potentially leading to ring-cleaved products.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-4-chloro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs. The presence of halogens and nitro groups can influence the biological activity, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-4-chloro-2-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the halogens can influence binding affinity to proteins or enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-chlorobenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-chlorophenyl)-4-chloro-2-nitrobenzamide: Substitutes bromine with chlorine, potentially altering its chemical properties.
N-(4-bromophenyl)-4-nitrobenzamide: Lacks the chlorine atom, which may affect its overall stability and reactivity.
Uniqueness
N-(4-bromophenyl)-4-chloro-2-nitrobenzamide is unique due to the combination of bromine, chlorine, and nitro groups on the benzamide core. This specific arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
333346-68-2 |
|---|---|
Molecular Formula |
C13H8BrClN2O3 |
Molecular Weight |
355.57 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C13H8BrClN2O3/c14-8-1-4-10(5-2-8)16-13(18)11-6-3-9(15)7-12(11)17(19)20/h1-7H,(H,16,18) |
InChI Key |
ZXRSIAVEQAJDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020817.png)
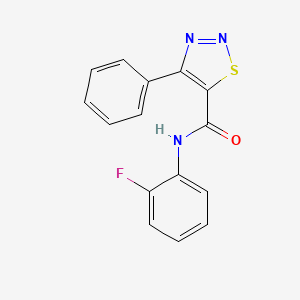
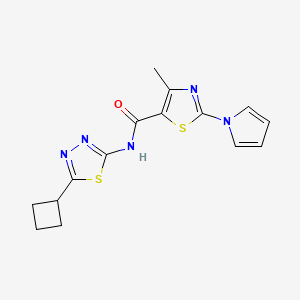
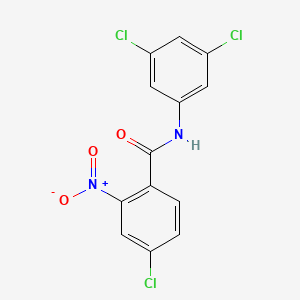
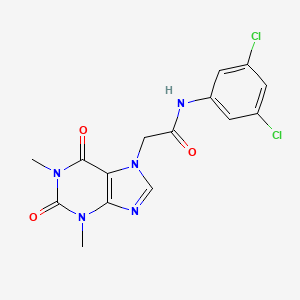
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11020848.png)
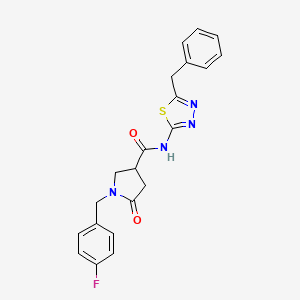
![Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate](/img/structure/B11020858.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11020871.png)

![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11020877.png)
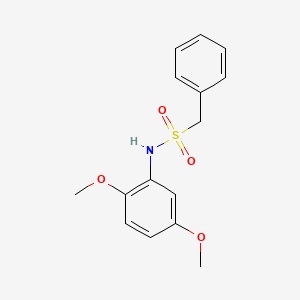
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-valine](/img/structure/B11020890.png)
